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molecular formula C8H4O4-2 B1205515 Terephthalate CAS No. 3198-30-9

Terephthalate

Cat. No. B1205515
M. Wt: 164.11 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-L
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Patent
US04997866

Procedure details

70 Parts by weight of a powdery polyphenylene sulfide resin (Tohpren T-4 produced by Tohpren Co., Ltd ; average particle size, 50 μm), 30 parts by weight of a polyester composed of cyclohexanedimethanol and terephtalic acid (polycyclohexanedimethylene terephthalate (hereinafter referred to as PCT); [η]=0.9), which is a thermopalstic polyester, 12 parts by weight of an unsaturated polyester obtained from ethylene glycol and maleic acid anhydride ([η]=0.2), 6 parts by weight of styrene and 1 part by weight of benzoyl peroxide were mixed. The mixture was extruded through a twin-screw extruder (Werner Pfleiderer 30 Φ) at a barrel temperature of 30° C. and pelletized on a pelletizer.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
polyphenylene sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9]O)(C[OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:11](O)(=O)[C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1.C([O-])(=O)[C:24]1[CH:32]=[CH:31][C:27]([C:28]([O-:30])=[O:29])=[CH:26][CH:25]=1>C(O)CO>[C:20]1(=[O:8])[O:17][C:16](=[O:18])[CH:15]=[CH:19]1.[CH2:11]=[CH:9][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:28]([O:30][O:18][C:16](=[O:17])[C:15]1[CH:14]=[CH:13][CH:12]=[CH:20][CH:19]=1)(=[O:29])[C:27]1[CH:31]=[CH:32][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
polyphenylene sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
Step Seven
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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